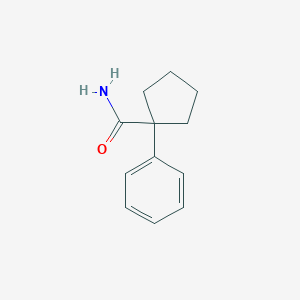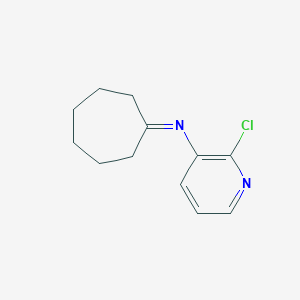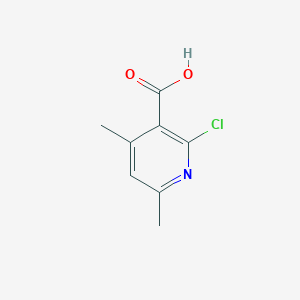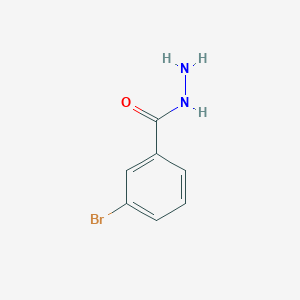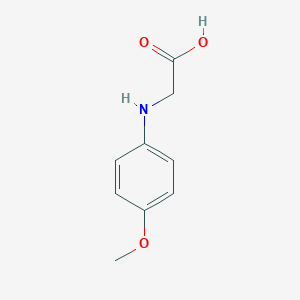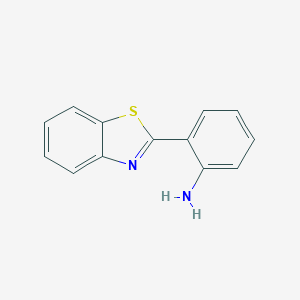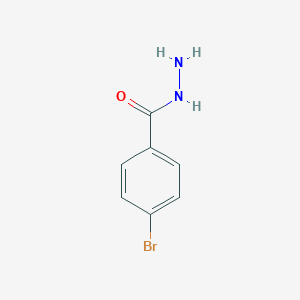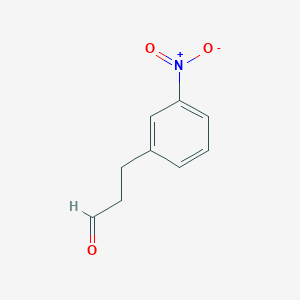
3-(3-Nitrophenyl)propanal
Descripción general
Descripción
“3-(3-Nitrophenyl)propanal” is a chemical compound with the molecular formula C9H9NO3 . It is related to 3-Phenylpropanal , which is a compound with similar structure but without the nitro group.
Molecular Structure Analysis
The molecular structure of “3-(3-Nitrophenyl)propanal” consists of a propanal group attached to a 3-nitrophenyl group . It is related to compounds like 3-(3-nitrophenoxy)propanal, which contains a total of 23 atoms, including 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .Aplicaciones Científicas De Investigación
Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound structurally similar to 3-(3-Nitrophenyl)propanal, is effective as a corrosion inhibitor for copper alloys in chloride solutions, forming a protective film that prevents corrosion (Nam, Thang, Hoai, & Hiển, 2016).
Synthesis and Resolution of Enantiomers : Compounds related to 3-(3-Nitrophenyl)propanal have been used in the resolution of racemic acids to establish absolute configurations, as demonstrated in the synthesis of 2-(α-hydroxy)aryl acrylate esters (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Organic Synthesis : In the context of tryptophan synthesis, 2-(2-Nitrophenyl)-1,3-propanediol was converted to 2-(2-nitrophenyl)propenal, demonstrating its use in generating precursors for important amino acids and indole derivatives (Tanaka, Yasuo, & Torii, 1989).
Chemical Transformations : The compound 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal, which shares a functional group with 3-(3-Nitrophenyl)propanal, undergoes various condensation reactions with active methylene reagents, leading to the formation of complex chemical structures (Al-Mousawi & El-Apasery, 2012).
DNA-Binding Studies : Related nitrosubstituted acyl thioureas have been synthesized and studied for their interaction with DNA, demonstrating potential in cancer research (Tahir et al., 2015).
Photophysical Properties : Research on derivatives of 3-(3-Nitrophenyl)propanal has revealed insights into the effects of solvent polarity on their absorption and fluorescence characteristics, important in material sciences and photophysical studies (Kumari et al., 2017).
Direcciones Futuras
The future directions for research on “3-(3-Nitrophenyl)propanal” could include further investigation into its synthesis, chemical reactions, and potential applications. For example, related compounds have been studied for their potential as flame retardants and as precursors for the preparation of arylazopyridine dyes .
Mecanismo De Acción
Target of Action
Similar compounds like 3-nitropropionic acid (3-npa) are known to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain .
Mode of Action
3-npa, a structurally similar compound, irreversibly inhibits succinate dehydrogenase, leading to a deficiency in atp production and an increase in free radical production . This results in cellular hypoxia and damage .
Biochemical Pathways
3-npa is known to disrupt the tricarboxylic acid cycle by inhibiting succinate dehydrogenase, leading to a decrease in atp production and an increase in free radical production . This can result in cellular damage and hypoxia .
Pharmacokinetics
For instance, 3-Phenylpropionaldehyde, a related compound, is a liquid at room temperature, suggesting it could be absorbed and distributed in the body
Result of Action
Based on the effects of similar compounds like 3-npa, it can be inferred that the compound may lead to cellular damage and hypoxia due to atp deficiency and increased free radical production .
Propiedades
IUPAC Name |
3-(3-nitrophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5-7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNGXWQNDCKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591511 | |
| Record name | 3-(3-Nitrophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Nitrophenyl)propanal | |
CAS RN |
198783-53-8 | |
| Record name | 3-(3-Nitrophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



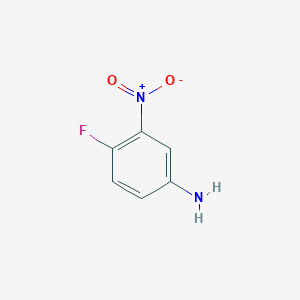
![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)
